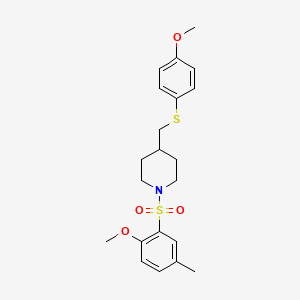

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S2/c1-16-4-9-20(26-3)21(14-16)28(23,24)22-12-10-17(11-13-22)15-27-19-7-5-18(25-2)6-8-19/h4-9,14,17H,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRCUSDSMNPMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, with the CAS number 1421462-98-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its antibacterial, enzyme inhibitory, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 421.6 g/mol. The compound contains a piperidine ring, which is often associated with various biological activities, and sulfonyl and thioether functionalities that enhance its pharmacological profile.

| Property | Value |

|---|---|

| CAS Number | 1421462-98-7 |

| Molecular Formula | C21H27NO4S2 |

| Molecular Weight | 421.6 g/mol |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives with similar structures demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Case Study:

In a comparative study involving several pyrazole derivatives, one derivative (not directly related but structurally similar) displayed effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that compounds with similar functional groups may exhibit comparable antibacterial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) and urease. Compounds containing sulfonamide functionalities are known for their enzyme inhibitory properties. For example, synthesized compounds in a related study showed IC50 values ranging from 2.14 to 6.28 µM against AChE, indicating promising enzyme inhibition capabilities .

Table: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Acetylcholinesterase | 2.14 |

| Compound B | Urease | 1.21 |

| Compound C | Acetylcholinesterase | 6.28 |

Pharmacological Implications

The biological activities associated with this compound suggest its potential use in therapeutic applications such as:

- Antibacterial agents: Targeting resistant bacterial strains.

- Cognitive enhancers: Through AChE inhibition, it may contribute to improved cognitive function.

- Antiproliferative agents: Given the structural similarities to known anticancer compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

Compound A: 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-4-methylpiperidine

- Key Differences :

- The sulfonyl group is attached to a 5-isopropyl-4-methylphenyl ring instead of 2-methoxy-5-methylphenyl.

- Lacks the thioether substituent; instead, a methyl group is present on the piperidine.

- The absence of the thioether may improve metabolic stability but reduce redox-mediated activity.

Compound B: (4-Methoxy-2,6-dimethylphenyl)sulfonyl Derivatives

- Key Differences: Sulfonyl groups are attached to 4-methoxy-2,6-dimethylphenyl rings. No piperidine or thioether moieties.

- Implications :

- The 2,6-dimethyl substitution creates steric hindrance, limiting rotational freedom compared to the target compound’s 2-methoxy-5-methylphenyl group.

Thioether vs. Other Linkages

Compound C: 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine

- Key Differences :

- Replaces the 4-methoxyphenylthio group with a 1,3,4-oxadiazole-thio moiety.

- Uses a benzenesulfonyl group instead of 2-methoxy-5-methylphenylsulfonyl.

- The benzenesulfonyl group lacks the methoxy and methyl substituents, altering electronic effects.

Compound D: 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine

- Key Differences :

- Features a nitro group (electron-withdrawing) on the phenylthio substituent instead of methoxy (electron-donating).

Piperidine Substitution Patterns

Compound E: ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE

- Key Differences :

- Contains a 4-chlorobenzyl group and an ester moiety on the piperidine.

- The sulfonyl group is attached to a 4-methoxyphenyl ring.

- The ester group introduces hydrolytic instability compared to the thioether in the target compound.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.